molecular formula C14H12N4O4S B2597759 3-(Furan-2-yl)-5-(1-(pyridin-3-ylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole CAS No. 1428379-98-9

3-(Furan-2-yl)-5-(1-(pyridin-3-ylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole

Cat. No. B2597759
CAS RN: 1428379-98-9
M. Wt: 332.33
InChI Key: SFWZEIBCAIBSBF-UHFFFAOYSA-N
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Description

3-(Furan-2-yl)-5-(1-(pyridin-3-ylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a heterocyclic organic molecule that contains an oxadiazole ring, a pyridine ring, and a furan ring. The unique chemical structure of this compound makes it a promising candidate for various scientific studies, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Heterocyclic Compounds and Biological Activity

3-(Furan-2-yl)-5-(1-(pyridin-3-ylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole is a complex heterocyclic compound that has been the subject of various research studies due to its unique structural features. Heterocyclic compounds, like oxadiazoles, possess one oxygen and two nitrogen atoms in a five-membered ring and are derived from furan by the replacement of methylene groups with nitrogen atoms. This transformation significantly alters the aromaticity and electronic properties of the resulting compounds, making them useful in various scientific applications (Abbasi et al., 2018).

Synthesis and Chemical Reactivity

The synthesis and reactivity of such compounds are of great interest, especially in pharmaceutical chemistry where the oxadiazole core is utilized to develop new therapeutic molecules. These compounds are synthesized through various methods, often involving the dehydrative cyclization of diacylhydrazides. This versatility in synthesis allows for the creation of a wide array of derivatives with potentially valuable biological activities (Radha Sharma, 2015).

Biological Activities

The derivatives of oxadiazole, such as this compound, show a range of biological activities, including antibacterial, antifungal, and potential antiviral properties. These activities stem from the compound's ability to interact with biological molecules in a selective and potent manner, making them valuable in the design of new drugs and treatment strategies (C. Shukla & S. Srivastav, 2015).

Applications in Material Science

Beyond their biological applications, compounds like this compound also find applications in material science, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic materials. Their unique electronic properties, derived from the heterocyclic core, make them suitable for use in electronic devices that require specific conductive or emissive characteristics (M. Abbasi et al., 2018).

properties

IUPAC Name

3-(furan-2-yl)-5-(1-pyridin-3-ylsulfonylazetidin-3-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O4S/c19-23(20,11-3-1-5-15-7-11)18-8-10(9-18)14-16-13(17-22-14)12-4-2-6-21-12/h1-7,10H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFWZEIBCAIBSBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CN=CC=C2)C3=NC(=NO3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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